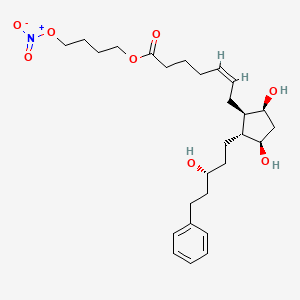

Latanoprostene Bunod

描述

属性

IUPAC Name |

4-nitrooxybutyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO8/c29-22(15-14-21-10-4-3-5-11-21)16-17-24-23(25(30)20-26(24)31)12-6-1-2-7-13-27(32)35-18-8-9-19-36-28(33)34/h1,3-6,10-11,22-26,29-31H,2,7-9,12-20H2/b6-1-/t22-,23+,24+,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVMMUBRQUFEAH-UIEAZXIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)CC=CCCCC(=O)OCCCCO[N+](=O)[O-])CCC(CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)OCCCCO[N+](=O)[O-])CC[C@H](CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101027765 | |

| Record name | Latanoprostene bunod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860005-21-6 | |

| Record name | Latanoprostene bunod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860005-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Latanoprostene BUNOD [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860005216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Latanoprostene bunod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11660 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Latanoprostene bunod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrooxybutyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenyl-pentyl] cyclopentyl]hept-5-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LATANOPROSTENE BUNOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6393O0922 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Latanoprostene Bunod's Mechanism of Action on the Trabecular Meshwork: A Technical Guide

Introduction

Latanoprostene bunod (LBN) is a novel intraocular pressure (IOP)-lowering agent approved for the treatment of open-angle glaucoma and ocular hypertension.[1][2] It is a dual-action compound, uniquely designed as a nitric oxide (NO)-donating prostaglandin F2α analog.[3][4] Upon topical administration, LBN is metabolized, releasing two active moieties: latanoprost acid and nitric oxide.[5] Latanoprost acid primarily enhances aqueous humor outflow through the uveoscleral (unconventional) pathway, a mechanism well-established for prostaglandin analogs. The nitric oxide component, however, targets the conventional outflow pathway, specifically by inducing relaxation of the trabecular meshwork (TM) and Schlemm's canal. This dual mechanism results in a more significant IOP reduction compared to latanoprost alone. This guide provides an in-depth technical overview of the molecular mechanisms by which latanoprostene bunod exerts its effects on the trabecular meshwork.

Metabolism and Dual Outflow Enhancement

Once instilled in the eye, latanoprostene bunod is rapidly hydrolyzed by corneal esterases into two key metabolites: latanoprost acid and butanediol mononitrate. The butanediol mononitrate is then further metabolized to release nitric oxide (NO) and an inactive 1,4-butanediol metabolite. This process allows for the targeted delivery of two distinct pharmacologically active agents that enhance both the uveoscleral and conventional aqueous humor outflow pathways.

References

- 1. Critical evaluation of latanoprostene bunod in the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative evaluation of Latanoprostene Bunod, Timolol Maleate, and latanoprost Ophthalmic Solutions to assess their safety and efficacy in lowering intraocular pressure for the management of Open-Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Latanoprostene Bunod? [synapse.patsnap.com]

- 4. drugs.com [drugs.com]

- 5. The Role of Nitric Oxide in the Intraocular Pressure Lowering Efficacy of Latanoprostene Bunod: Review of Nonclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Action Pathway of Latanoprostene Bunod: A Technical Guide to its Nitric Oxide-Donating Mechanism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core nitric oxide (NO) donation pathway of Latanoprostene Bunod, a novel therapeutic agent for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. We will delve into the metabolic activation, the subsequent signaling cascade, and the physiological effects that contribute to its clinical efficacy. This guide consolidates key quantitative data, details relevant experimental methodologies, and provides visual representations of the critical pathways.

Introduction: A Dual-Pronged Approach to IOP Reduction

Latanoprostene Bunod (LBN) is a prostaglandin F2α analog that incorporates a nitric oxide-donating moiety.[1][2][3] Its innovative design results in a dual mechanism of action that targets both the uveoscleral and the trabecular meshwork outflow pathways, the two primary routes for aqueous humor drainage in the eye.[4][5] Upon topical administration, LBN is metabolized into two active moieties: latanoprost acid and butanediol mononitrate. Latanoprost acid, a well-characterized prostaglandin analog, enhances aqueous humor outflow through the uveoscleral pathway. Simultaneously, butanediol mononitrate releases nitric oxide, which acts on the trabecular meshwork to increase conventional outflow. This synergistic action provides a more robust reduction in intraocular pressure compared to conventional prostaglandin analogs alone.

The Nitric Oxide Donation Pathway

The journey of Latanoprostene Bunod from a prodrug to its active, nitric oxide-releasing form involves a precise two-step metabolic conversion within the eye.

Initial Hydrolysis by Corneal Esterases

Following topical instillation, Latanoprostene Bunod penetrates the cornea where it is rapidly hydrolyzed by endogenous corneal esterases. This enzymatic cleavage breaks the ester bond linking the latanoprost acid backbone to the butanediol mononitrate moiety.

Release of Nitric Oxide from Butanediol Mononitrate

The resulting butanediol mononitrate then undergoes further metabolism, leading to the release of nitric oxide and the formation of 1,4-butanediol. The 1,4-butanediol is subsequently oxidized to succinic acid, which enters the Krebs cycle.

The cGMP Signaling Cascade in the Trabecular Meshwork

The released nitric oxide diffuses into the cells of the trabecular meshwork and the inner wall of Schlemm's canal, where it activates its primary downstream signaling pathway.

Nitric oxide stimulates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This elevation in intracellular cGMP levels is a critical step in mediating the physiological effects of Latanoprostene Bunod on the conventional outflow pathway. The increased cGMP concentration leads to the relaxation of the trabecular meshwork cells, reducing outflow resistance and facilitating the drainage of aqueous humor.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of Latanoprostene Bunod.

Efficacy in Intraocular Pressure (IOP) Reduction

| Study | Treatment Groups | Mean IOP Reduction from Baseline | Reference |

| VOYAGER | Latanoprostene Bunod 0.024% | 9.00 mmHg | |

| Latanoprost 0.005% | 7.77 mmHg | ||

| LUNAR | Latanoprostene Bunod 0.024% | 8.0 - 8.4 mmHg (over 3 months) | |

| Timolol 0.5% | 7.3 - 7.5 mmHg (over 3 months) | ||

| JUPITER | Latanoprostene Bunod 0.024% | 22.0% (by week 4, sustained to week 52) | |

| Canadian Real-World Study | Latanoprostene Bunod 0.024% (Overall Cohort) | 16.3% | |

| Latanoprostene Bunod 0.024% (Treatment-Naïve) | 29.3% |

In Vitro cGMP Induction in Human Trabecular Meshwork (HTM) Cells

| Parameter | Value | Reference |

| Latanoprostene Bunod EC50 for cGMP induction | 1.5 ± 1.3 µM | |

| Latanoprost (100 µM) | Minimal increase in cGMP |

Pharmacokinetics of Latanoprost Acid after Latanoprostene Bunod Administration

| Parameter | Value | Reference |

| Tmax (Time to maximum plasma concentration) | ~5 minutes | |

| Cmax (Maximum plasma concentration) - Day 1 | 59.1 pg/mL | |

| Cmax (Maximum plasma concentration) - Day 28 | 51.1 pg/mL | |

| Plasma concentration after 15 minutes | Below Lower Limit of Quantitation (30 pg/mL) |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the nitric oxide donation pathway of Latanoprostene Bunod.

Protocol for Assessing Trabecular Meshwork Cell Contractility

This protocol is adapted from methodologies described in studies investigating the effects of Latanoprostene Bunod on human trabecular meshwork (HTM) cells.

Objective: To quantify the effect of Latanoprostene Bunod on the contractility of primary human trabecular meshwork cells.

Methodology: Electric Cell-Substrate Impedance Sensing (ECIS)

-

Cell Culture: Primary HTM cells are cultured to confluence on gold-film electrodes in specialized ECIS cultureware.

-

Induction of Contraction: A contractile agent, such as endothelin-1 (100 nM), is added to the cell culture medium to induce a measurable increase in cell contractility.

-

Treatment: Latanoprostene Bunod (at varying concentrations, e.g., 1-45 µM) is co-administered with the contractile agent. Latanoprost and a direct NO donor can be used as comparators.

-

Impedance Measurement: The ECIS system applies a weak alternating current across the electrodes and measures the impedance of the cell-covered electrode. Changes in cell shape and adhesion due to contraction or relaxation alter the impedance.

-

Data Analysis: The change in resistance over time is monitored. A decrease in resistance in the presence of Latanoprostene Bunod, compared to the contractile agent alone, indicates a reduction in cell contractility.

Protocol for Quantifying cGMP Levels in Ocular Tissues

This protocol is based on methods described for the detection of cGMP in retinal and trabecular meshwork cells.

Objective: To measure the concentration of cyclic guanosine monophosphate (cGMP) in ocular tissue or cell lysates following treatment with Latanoprostene Bunod.

Methodology: cGMP Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Preparation:

-

In Vitro: Human trabecular meshwork cells are cultured and treated with Latanoprostene Bunod for a specified duration (e.g., 30 minutes). The cells are then lysed to release intracellular components.

-

Ex Vivo: Ocular tissues (e.g., trabecular meshwork, ciliary body) are dissected from animal models treated with Latanoprostene Bunod and homogenized.

-

-

ELISA Procedure:

-

A competitive ELISA kit for cGMP is used.

-

Standards and samples are added to a microplate pre-coated with a cGMP-specific antibody.

-

A known amount of cGMP conjugated to an enzyme (e.g., horseradish peroxidase) is added to each well. This competes with the cGMP in the sample for binding to the antibody.

-

The plate is incubated, and then washed to remove unbound reagents.

-

A substrate solution is added, which reacts with the enzyme to produce a colored product.

-

-

Data Acquisition and Analysis:

-

The absorbance of each well is measured using a microplate reader at the appropriate wavelength.

-

The intensity of the color is inversely proportional to the amount of cGMP in the sample.

-

A standard curve is generated using the absorbance values of the known cGMP standards.

-

The concentration of cGMP in the samples is calculated by interpolating their absorbance values on the standard curve.

-

Conclusion

Latanoprostene Bunod represents a significant advancement in the medical management of glaucoma and ocular hypertension. Its unique dual-action mechanism, which leverages the established efficacy of a prostaglandin analog and the vasodilatory properties of nitric oxide, provides a comprehensive approach to lowering intraocular pressure. The nitric oxide donation pathway, initiated by corneal esterases and culminating in the cGMP-mediated relaxation of the trabecular meshwork, is a key contributor to its enhanced therapeutic effect. The quantitative data from numerous studies consistently demonstrate its superiority in IOP reduction compared to other first-line treatments. The experimental protocols outlined in this guide provide a framework for further research into the nuanced mechanisms of this and other novel ophthalmic therapeutics.

References

- 1. Comparative evaluation of Latanoprostene Bunod, Timolol Maleate, and latanoprost Ophthalmic Solutions to assess their safety and efficacy in lowering intraocular pressure for the management of Open-Angle Glaucoma | Clinics [elsevier.es]

- 2. Long-term Safety and Efficacy of Latanoprostene Bunod 0.024% in Japanese Subjects with Open-Angle Glaucoma or Ocular Hypertension: The JUPITER Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative evaluation of Latanoprostene Bunod, Timolol Maleate, and latanoprost Ophthalmic Solutions to assess their safety and efficacy in lowering intraocular pressure for the management of Open-Angle Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Critical evaluation of latanoprostene bunod in the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bjo.bmj.com [bjo.bmj.com]

Discovery and synthesis of Latanoprostene Bunod

An In-depth Technical Guide to the Discovery and Synthesis of Latanoprostene Bunod

Abstract

Latanoprostene bunod (LBN) is a novel nitric oxide (NO)-donating prostaglandin F2α analog designed for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. Its unique dual-action mechanism targets both the uveoscleral and trabecular meshwork outflow pathways, representing a significant advancement in glaucoma therapy. This document provides a comprehensive technical overview of the discovery, rationale, chemical synthesis, mechanism of action, and clinical evaluation of Latanoprostene Bunod.

Discovery and Rationale

The development of Latanoprostene bunod was predicated on the therapeutic strategy of combining two distinct IOP-lowering mechanisms into a single molecule. Prostaglandin analogs, such as latanoprost, are highly effective at increasing aqueous humor outflow through the uveoscleral pathway. Concurrently, research has established that nitric oxide (NO) can enhance aqueous humor outflow through the conventional trabecular meshwork pathway by inducing relaxation of the trabecular meshwork and Schlemm's canal cells.

The core innovation was to create a novel chemical entity that, upon administration, would metabolize into two active moieties: latanoprost acid and an NO-donating moiety. This led to the design of Latanoprostene bunod, which links latanoprost to a butanediol mononitrate fragment via an ester bond. This design allows for a targeted, dual-pathway approach to IOP reduction.

Chemical Synthesis

The synthesis of Latanoprostene bunod involves the esterification of latanoprost acid with an NO-donating butanediol mononitrate moiety. While various specific patented routes exist, a general representative pathway is outlined below.

Generalized Synthesis Workflow

-

Preparation of Latanoprost Acid: Latanoprost, the commercially available isopropyl ester, is hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) to yield latanoprost acid. This step removes the isopropyl group from the carboxylic acid function.

-

Synthesis of the NO-donating Moiety: 1,4-butanediol is nitrated, often using a mixture of nitric acid and sulfuric acid under controlled temperature conditions, to produce 1,4-butanediol dinitrate. This is a key intermediate.

-

Esterification Reaction: Latanoprost acid is coupled with the NO-donating moiety. One common method involves reacting latanoprost acid with 1,4-butanediol dinitrate in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable organic solvent like dimethylformamide (DMF)[1]. This reaction forms the ester linkage, yielding crude Latanoprostene bunod.

-

Purification: The crude product is purified using chromatographic techniques, typically column chromatography on silica gel, to remove unreacted starting materials and byproducts, resulting in high-purity Latanoprostene bunod[1][2].

References

- 1. US20220024849A1 - Process for the preparation of latanoprostene bunod and intermediate thereof and compositions comprising the same - Google Patents [patents.google.com]

- 2. WO2017093771A1 - Preparation of latanoprostene bunod of desired, pre-defined quality by gravity chromatography - Google Patents [patents.google.com]

Latanoprostene Bunod Metabolites: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprostene bunod (LBN) is a novel intraocular pressure (IOP)-lowering agent approved for the treatment of open-angle glaucoma and ocular hypertension. Its efficacy is attributed to a dual mechanism of action derived from its in vivo hydrolysis into two active metabolites: latanoprost acid and butanediol mononitrate, which subsequently releases nitric oxide (NO). This technical guide provides an in-depth overview of the biological activities of these metabolites, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Metabolism of Latanoprostene Bunod

Upon topical ocular administration, latanoprostene bunod, a prodrug, is rapidly metabolized by corneal esterases. This enzymatic cleavage yields two primary metabolites:

-

Latanoprost Acid: A prostaglandin F2α analogue.

-

Butanediol Mononitrate: A nitric oxide-donating moiety.

Butanediol mononitrate is further metabolized to 1,4-butanediol and nitric oxide. Latanoprost acid undergoes subsequent systemic metabolism in the liver via fatty acid β-oxidation to form 1,2-dinor and 1,2,3,4-tetranor metabolites, which are considered to have weak or no biological activity and are primarily excreted in the urine.[1]

Biological Activity of Metabolites

The IOP-lowering effect of latanoprostene bunod is a result of the complementary actions of its two active metabolites on the two primary aqueous humor outflow pathways.

Latanoprost Acid: Enhancing Uveoscleral Outflow

Latanoprost acid is a selective agonist of the prostaglandin F (FP) receptor.[2] Activation of FP receptors in the ciliary muscle leads to the remodeling of the extracellular matrix, which increases the uveoscleral outflow of aqueous humor. This remodeling process involves the upregulation of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, and MMP-3.

Nitric Oxide (from Butanediol Mononitrate): Enhancing Trabecular Outflow

The nitric oxide released from butanediol mononitrate activates soluble guanylate cyclase in the trabecular meshwork cells. This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn causes relaxation of the trabecular meshwork and an increase in the conventional outflow of aqueous humor.

Quantitative Biological Activity Data

The following tables summarize the key quantitative data on the biological activity of the metabolites of latanoprostene bunod.

Table 1: Receptor Binding Affinity and Functional Potency of Latanoprost Acid

| Ligand | Receptor | Assay Type | Value | Source |

| Latanoprost Acid | Human FP | Radioligand Binding | Ki = 98 nM | |

| Latanoprost Acid | Human FP | Phosphoinositide Turnover | EC50 = 32-124 nM | |

| Latanoprost Acid | Human EP1 | Phosphoinositide Turnover | EC50 = 119 nM |

Table 2: Effect of Latanoprostene Bunod on cGMP Levels in Human Trabecular Meshwork (HTM) Cells

| Compound | Parameter | Value | Source |

| Latanoprostene Bunod | EC50 for cGMP increase | 1.54 µM |

Table 3: Effect of Latanoprost Acid on Matrix Metalloproteinase (MMP) Expression in Ciliary Muscle Cells

| Metabolite | MMP | Effect |

| Latanoprost Acid | MMP-1 | Dose-dependent increase |

| Latanoprost Acid | MMP-2 | Dose-dependent increase |

Signaling Pathways and Experimental Workflows

Latanoprost Acid Signaling Pathway

The binding of latanoprost acid to the FP receptor initiates a Gq-protein coupled signaling cascade, leading to the modulation of gene expression, including the upregulation of MMPs.

Figure 1: Latanoprost Acid Signaling Pathway.

Nitric Oxide Signaling Pathway

Nitric oxide, released from butanediol mononitrate, activates soluble guanylate cyclase (sGC) to produce cGMP, leading to smooth muscle relaxation.

Figure 2: Nitric Oxide Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps in determining the binding affinity of latanoprost acid to the FP receptor.

Figure 3: Radioligand Binding Assay Workflow.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for FP Receptor

Objective: To determine the binding affinity (Ki) of latanoprost acid for the human FP receptor.

Materials:

-

Cell membranes expressing the human FP receptor.

-

Radioligand: [³H]-Prostaglandin F2α ([³H]-PGF2α).

-

Test Compound: Latanoprost acid.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold Binding Buffer.

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the FP receptor in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in Binding Buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add in the following order:

-

150 µL of membrane preparation (50-120 µg protein).

-

50 µL of varying concentrations of latanoprost acid (unlabeled competitor).

-

50 µL of [³H]-PGF2α (at a concentration near its Kd).

-

For total binding, add 50 µL of Binding Buffer instead of the competitor.

-

For non-specific binding, add a high concentration of unlabeled PGF2α.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters four times with ice-cold Wash Buffer.

-

Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of latanoprost acid to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cGMP Measurement in Human Trabecular Meshwork (HTM) Cells

Objective: To quantify the effect of latanoprostene bunod on cGMP production in HTM cells.

Materials:

-

Primary Human Trabecular Meshwork (HTM) cells.

-

Cell culture medium.

-

Latanoprostene bunod.

-

Cell Lysis Buffer.

-

cGMP Enzyme Immunoassay (EIA) Kit.

Procedure:

-

Cell Culture: Culture HTM cells in 96-well plates until confluent.

-

Treatment: Replace the culture medium with fresh medium containing varying concentrations of latanoprostene bunod. Incubate for the desired time period (e.g., 30 minutes).

-

Cell Lysis: Aspirate the medium and lyse the cells by adding Cell Lysis Buffer.

-

cGMP Assay: Perform the cGMP EIA according to the manufacturer's instructions. This typically involves a competitive immunoassay where cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of antibody binding sites.

-

Data Analysis: Generate a standard curve using known concentrations of cGMP. Determine the concentration of cGMP in the cell lysates by comparing their absorbance values to the standard curve. Plot the cGMP concentration against the log concentration of latanoprostene bunod to determine the EC50 value.

Protocol 3: Gelatin Zymography for MMP-2 and MMP-9 Activity

Objective: To assess the activity of MMP-2 and MMP-9 secreted by ciliary muscle cells in response to latanoprost acid.

Materials:

-

Human ciliary muscle cells.

-

Serum-free cell culture medium.

-

Latanoprost acid.

-

SDS-polyacrylamide gel (co-polymerized with gelatin).

-

Non-reducing sample buffer.

-

Washing Buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5).

-

Incubation Buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 1% Triton X-100, pH 7.5).

-

Staining Solution (e.g., Coomassie Brilliant Blue R-250).

-

Destaining Solution.

Procedure:

-

Cell Culture and Treatment: Culture human ciliary muscle cells to near confluency. Replace the medium with serum-free medium containing varying concentrations of latanoprost acid and incubate for 24-48 hours.

-

Sample Preparation: Collect the conditioned medium and centrifuge to remove cell debris. Determine the protein concentration.

-

Electrophoresis: Mix the conditioned medium with non-reducing sample buffer and load onto the gelatin-containing SDS-polyacrylamide gel. Run the gel under non-reducing conditions.

-

Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in Washing Buffer to remove SDS and allow the MMPs to renature.

-

Incubation: Incubate the gel in Incubation Buffer at 37°C for 24 hours to allow the MMPs to digest the gelatin in the gel.

-

Staining and Destaining: Stain the gel with Staining Solution for 30-60 minutes and then destain until clear bands appear against a blue background. The clear bands represent areas of gelatinolytic activity.

-

Data Analysis: Quantify the clear bands using densitometry. The molecular weights of the bands can be used to identify MMP-2 and MMP-9.

Conclusion

The metabolites of latanoprostene bunod, latanoprost acid and nitric oxide, exhibit distinct and complementary biological activities that contribute to its robust IOP-lowering effect. Latanoprost acid enhances uveoscleral outflow through FP receptor-mediated remodeling of the ciliary muscle, while nitric oxide increases conventional outflow by relaxing the trabecular meshwork. This in-depth technical guide provides researchers and drug development professionals with the essential quantitative data and experimental methodologies to further investigate the pharmacology of this important therapeutic agent.

References

Molecular Targets of Latanoprostene Bunod's Active Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprostene bunod is a novel intraocular pressure (IOP)-lowering agent approved for the treatment of open-angle glaucoma and ocular hypertension. It is a single-molecule, dual-acting prodrug that, upon topical ocular administration, is rapidly metabolized into two active moieties: latanoprost acid and butanediol mononitrate. This unique dual mechanism of action targets two distinct pathways to enhance aqueous humor outflow and effectively reduce IOP. This technical guide provides a comprehensive overview of the molecular targets of these active metabolites, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Latanoprost Acid: Targeting the Prostaglandin FP Receptor

Latanoprost acid, a prostaglandin F2α analogue, is a potent and selective agonist of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor in the ciliary muscle is the primary mechanism by which latanoprost acid increases the uveoscleral outflow of aqueous humor.

Quantitative Data: Receptor Binding and Functional Activity

The interaction of latanoprost acid with the FP receptor has been characterized by its binding affinity (Ki) and functional potency (EC50).

| Parameter | Value | Cell/Tissue System |

| Binding Affinity (Ki) | 98 nM | Recombinant Human FP Receptors |

| Functional Potency (IC50) | 3.6 nM | Cat Iris Sphincter Muscle |

| Functional Potency (EC50) | 2.7 x 10⁻⁸ M | Human Ciliary Muscle Cells[1] |

Experimental Protocol: Radioligand Competition Binding Assay

The binding affinity of latanoprost acid to the FP receptor is typically determined using a radioligand competition binding assay.

Objective: To determine the inhibitor constant (Ki) of latanoprost acid for the FP receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line overexpressing the human FP receptor (e.g., HEK293T/17) or tissue homogenates known to express the receptor (e.g., cat iris sphincter muscle).

-

Radioligand: [³H]-Prostaglandin F2α ([³H]-PGF2α).

-

Test Compound: Latanoprost acid.

-

Non-specific Binding Control: A high concentration of an unlabeled FP receptor agonist (e.g., 10 µM PGF2α).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester.

-

Filters: Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation Fluid.

-

Detector: Microplate scintillation counter.

Procedure:

-

Membrane Preparation: A crude membrane fraction is prepared from the receptor source by homogenization and centrifugation.

-

Assay Setup: The assay is set up in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of [³H]-PGF2α, and varying concentrations of unlabeled latanoprost acid.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid vacuum filtration through the glass fiber filters to separate receptor-bound from free radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of latanoprost acid that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway: FP Receptor Activation and MMP Upregulation

Activation of the FP receptor by latanoprost acid initiates a signaling cascade that leads to the upregulation of matrix metalloproteinases (MMPs), which are enzymes that remodel the extracellular matrix of the ciliary muscle, thereby increasing uveoscleral outflow.

FP Receptor Signaling Pathway

Quantitative Data: MMP Gene Expression

Treatment of human ciliary muscle cells with latanoprost acid leads to a dose-dependent increase in the mRNA expression of several MMPs.

| MMP | Fold Increase in mRNA Expression (200 nM Latanoprost Acid, 24h) |

| MMP-1 | 3- to 13-fold |

| MMP-3 | Increased |

| MMP-9 | Increased |

Experimental Protocol: Quantification of MMP mRNA by Real-Time PCR

The change in MMP gene expression in response to latanoprost acid can be quantified using real-time polymerase chain reaction (RT-PCR).

Objective: To quantify the relative expression of MMP-1, -3, and -9 mRNA in human ciliary muscle cells following treatment with latanoprost acid.

Materials:

-

Human ciliary smooth muscle cell cultures.

-

Latanoprost acid.

-

Total RNA isolation kit.

-

Reverse transcriptase and reagents for cDNA synthesis.

-

TaqMan or SYBR Green PCR master mix.

-

Primers and probes specific for MMP-1, -3, -9, and a housekeeping gene (e.g., GAPDH).

-

Real-time PCR instrument.

Procedure:

-

Cell Culture and Treatment: Human ciliary smooth muscle cells are grown to confluence and treated with latanoprost acid or vehicle for a specified time (e.g., 24 hours).

-

RNA Isolation: Total RNA is isolated from the cells using a commercial kit.

-

cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA).

-

Real-Time PCR: The cDNA is used as a template for real-time PCR with primers and probes for the target MMPs and the housekeeping gene.

-

Data Analysis: The relative expression of each MMP gene is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the housekeeping gene.

Nitric Oxide: Targeting Soluble Guanylate Cyclase

The second active metabolite, butanediol mononitrate, acts as a nitric oxide (NO) donor. NO is a gaseous signaling molecule that activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This signaling cascade ultimately causes relaxation of the trabecular meshwork and Schlemm's canal, thereby increasing the conventional outflow of aqueous humor.

Quantitative Data: sGC Activation and Trabecular Meshwork Relaxation

The potency of NO donors in relaxing trabecular meshwork cells has been quantified.

| Compound | Parameter | Value | Cell/Tissue System |

| DETA-NO | EC50 | 6.0 ± 2.4 μM | Cultured Human Trabecular Meshwork Cells |

| SNP | EC50 | 12.6 ± 8.8 μM | Cultured Human Trabecular Meshwork Cells |

Experimental Protocol: Collagen Gel Contraction Assay

The effect of NO on trabecular meshwork cell contractility can be assessed using a collagen gel contraction assay.

Objective: To measure the relaxation of human trabecular meshwork cells in response to a nitric oxide donor.

Materials:

-

Human trabecular meshwork cell cultures.

-

Type I collagen solution.

-

Culture medium.

-

Nitric oxide donor (e.g., DETA-NO).

-

Digital imaging system and analysis software.

Procedure:

-

Gel Preparation: Trabecular meshwork cells are suspended in a neutralized collagen solution and seeded into culture wells. The collagen is allowed to polymerize, forming a cell-seeded gel.

-

Gel Detachment: The collagen gel is detached from the sides of the well to allow for cell-mediated contraction.

-

Treatment: The cells are treated with varying concentrations of the NO donor.

-

Image Acquisition: The area of the collagen gel is imaged at regular intervals over a period of time (e.g., 9 hours).

-

Data Analysis: The change in gel area over time is quantified using image analysis software. Relaxation is observed as an inhibition of gel contraction compared to untreated controls. The EC50 for relaxation is calculated from the dose-response curve.

Signaling Pathway: NO-sGC-cGMP Pathway in Trabecular Meshwork

The release of NO from butanediol mononitrate initiates a signaling cascade that results in the relaxation of trabecular meshwork cells.

NO-sGC-cGMP Signaling Pathway

Experimental Protocol: Measurement of cGMP

The downstream effects of NO are mediated by cGMP. The levels of cGMP in response to NO donors can be measured using a competitive enzyme-linked immunosorbent assay (ELISA).

Objective: To determine the concentration of cGMP in human trabecular meshwork cells following treatment with a nitric oxide donor.

Materials:

-

Human trabecular meshwork cell cultures.

-

Nitric oxide donor.

-

Cell lysis buffer.

-

Commercially available cGMP ELISA kit.

-

Microplate reader.

Procedure:

-

Cell Culture and Treatment: Cells are cultured and treated with the NO donor for a specified time.

-

Cell Lysis: The cells are lysed to release intracellular cGMP.

-

ELISA: The cGMP concentration in the cell lysates is measured using a competitive ELISA kit according to the manufacturer's instructions. In this assay, cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited amount of anti-cGMP antibody.

-

Data Analysis: The absorbance is read on a microplate reader, and the cGMP concentration is determined by comparison to a standard curve.

Conclusion

The dual mechanism of action of latanoprostene bunod, mediated by its active metabolites latanoprost acid and nitric oxide, provides a powerful approach to lowering intraocular pressure. Latanoprost acid effectively targets the uveoscleral outflow pathway through activation of the FP receptor and subsequent upregulation of matrix metalloproteinases. Concurrently, nitric oxide enhances the conventional outflow pathway by activating soluble guanylate cyclase, leading to trabecular meshwork relaxation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and build upon this innovative therapeutic strategy for glaucoma management.

References

Preclinical Pharmacology of Latanoprostene Bunod: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latanoprostene bunod (LBN) is a novel intraocular pressure (IOP)-lowering agent approved for the treatment of open-angle glaucoma and ocular hypertension.[1][2] It is a dual-action compound, functioning as a nitric oxide (NO)-donating prostaglandin F2α analog.[3][4] Preclinical studies have extensively characterized its unique mechanism of action, pharmacokinetics, and pharmacodynamics, demonstrating a greater IOP-lowering effect than its constituent active metabolite, latanoprost acid, alone. This technical guide provides an in-depth overview of the preclinical pharmacology of Latanoprostene Bunod, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental designs.

Mechanism of Action

Latanoprostene bunod is a prodrug that, upon topical ocular administration, is rapidly hydrolyzed by corneal esterases into two active moieties: latanoprost acid and butanediol mononitrate.[3] These two metabolites lower IOP through a dual mechanism of action that targets both the uveoscleral and trabecular meshwork outflow pathways.

-

Latanoprost Acid: As a selective prostaglandin F2α (FP) receptor agonist, latanoprost acid increases the uveoscleral outflow of aqueous humor. This is achieved by remodeling the extracellular matrix of the ciliary muscle.

-

Butanediol Mononitrate: This moiety is further metabolized to release nitric oxide (NO). NO activates soluble guanylate cyclase (sGC) in the trabecular meshwork, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP induces the relaxation of the trabecular meshwork and Schlemm's canal, thereby increasing the conventional outflow of aqueous humor.

This dual mechanism of action provides a comprehensive approach to lowering intraocular pressure.

Signaling Pathways

The distinct signaling pathways of the two active metabolites of Latanoprostene Bunod are depicted below.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. The Role of Nitric Oxide in the Intraocular Pressure Lowering Efficacy of Latanoprostene Bunod: Review of Nonclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Critical evaluation of latanoprostene bunod in the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

Latanoprostene Bunod: A Technical Guide to Its Role in Ocular Extracellular Matrix Remodeling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latanoprostene bunod (LBN) is a novel intraocular pressure (IOP)-lowering agent approved for the treatment of open-angle glaucoma and ocular hypertension. Its unique dual-action mechanism distinguishes it from other glaucoma medications. Upon topical administration, LBN is rapidly metabolized into two active moieties: latanoprost acid and butanediol mononitrate.[1][2] The latter subsequently releases nitric oxide (NO). This dual-action allows LBN to enhance aqueous humor outflow through both the uveoscleral and the conventional (trabecular meshwork) pathways, respectively.[1][3] This technical guide provides an in-depth analysis of LBN's mechanism of action, with a specific focus on its role in remodeling the extracellular matrix (ECM) of the eye's primary drainage structures. It consolidates quantitative data from nonclinical and clinical studies, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Introduction: The Challenge of Aqueous Humor Outflow

Glaucoma is a progressive optic neuropathy characterized by the death of retinal ganglion cells, often associated with elevated intraocular pressure (IOP).[1] IOP is maintained by a balance between the production of aqueous humor by the ciliary body and its drainage from the anterior chamber. This drainage occurs through two primary routes:

-

The Uveoscleral Pathway (Unconventional): This route accounts for a smaller portion of outflow and involves aqueous humor passing through the ciliary muscle and suprachoroidal space.

-

The Trabecular Pathway (Conventional): This is the primary drainage route, where aqueous humor flows through the trabecular meshwork (TM), into Schlemm's canal, and finally into the episcleral venous system. In open-angle glaucoma, the majority of outflow resistance is localized to the TM.

The extracellular matrix (ECM) of the TM and the ciliary muscle plays a critical role in regulating this outflow. Alterations in ECM composition and organization can significantly increase outflow resistance, leading to elevated IOP. Latanoprostene bunod (LBN) is uniquely designed to target both outflow pathways by inducing significant ECM remodeling.

Dual Mechanism of Action

Upon ocular instillation, LBN is hydrolyzed by corneal esterases into two active metabolites.

-

Latanoprost Acid: A prostaglandin F2α (PGF2α) analog that primarily targets the uveoscleral outflow pathway.

-

Butanediol Mononitrate: An organic nitrate that serves as a nitric oxide (NO) donor. NO is the key mediator of LBN's effects on the conventional outflow pathway.

Latanoprost Acid and Uveoscleral Outflow Remodeling

The latanoprost acid moiety functions as a selective agonist for the prostaglandin F (FP) receptor, which is abundant in the ciliary muscle.

Signaling Pathway and ECM Alteration

Activation of the FP receptor by latanoprost acid initiates a signaling cascade that leads to the upregulation of matrix metalloproteinases (MMPs), particularly MMP-1, MMP-3, and MMP-9. These enzymes are crucial for the degradation of ECM components like collagen types I, III, and IV within the ciliary muscle. This enzymatic breakdown remodels the ECM, widening the interstitial spaces between the ciliary muscle bundles. The increased permeability facilitates the drainage of aqueous humor through this unconventional route, thereby lowering IOP.

Quantitative Effects on MMPs

Studies investigating prostaglandin analogs, including latanoprost, have quantified their effects on MMP expression and activity in relevant ocular tissues.

| Parameter | Agent | Tissue/Cell Type | Observed Effect | Reference |

| MMP-1, -3, -9 Protein | Latanoprost | Human Ciliary Body Smooth Muscle Cells | Increased | |

| MMP-2 Protein | Latanoprost | Human Ciliary Body Smooth Muscle Cells | No significant change | |

| MMP-9 Activity | Latanoprost | Human Ciliary Body Smooth Muscle Cells | Increased by 75% ± 24% | |

| MMP-1, -3, -17, -24 mRNA | Latanoprost | Human Trabecular Meshwork Cells | Increased expression | |

| TIMP-1, -4 Protein | Unoprostone (another PGA) | Human Ciliary Body Smooth Muscle Cells | Increased | |

| TIMP-2 Protein | Latanoprost | Human Ciliary Body Smooth Muscle Cells | No significant change | |

| TIMP-3 Protein | Latanoprost | Human Ciliary Body Smooth Muscle Cells | Increased |

Note: Data for latanoprost acid, the active metabolite of LBN, is often derived from studies on latanoprost. TIMPs are Tissue Inhibitors of Metalloproteinases.

Nitric Oxide and Trabecular Meshwork Remodeling

The novel aspect of LBN is its NO-donating moiety, which specifically targets the trabecular meshwork (TM) to improve conventional outflow. This mechanism addresses the primary site of pathology in most glaucoma patients.

The NO-sGC-cGMP Signaling Pathway

The released NO diffuses into the TM cells and activates the enzyme soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates downstream targets that lead to:

-

Cytoskeletal Relaxation: PKG activation causes a reduction in actin stress fibers and a decrease in the phosphorylation of myosin light chain-2 (MLC-2). This leads to the relaxation of TM cells.

-

Altered Cell Shape and Volume: The relaxation and cytoskeletal rearrangement cause TM cells to change shape, increasing the intercellular spaces within the meshwork.

-

Increased Outflow Facility: The widening of the spaces in the TM reduces hydraulic resistance, directly increasing the facility of aqueous humor outflow through the conventional pathway.

Quantitative Effects on TM Cell Function

In vitro studies have demonstrated the direct effects of LBN on human trabecular meshwork cells (HTMCs), confirming the activity of the NO-donating moiety.

| Parameter | Agent | Cell Type | Observed Effect | Reference |

| cGMP Levels | LBN (1-100 µM) | HTMCs | Dose-dependent increase (EC50 = 1.54 µM) | |

| cGMP Levels | Latanoprost (100 µM) | HTMCs | Minimal increase | |

| Endothelin-1 induced MLC-2 Phosphorylation | LBN | HTMCs | Significant reduction | |

| Actin Stress Fibers | LBN | HTMCs | Dramatic reduction | |

| Cell Monolayer Resistance (Contractility) | LBN | HTMCs | Significant reduction (greater than latanoprost) |

Experimental Protocols

Reproducing and building upon existing research requires detailed methodological understanding. Below are summarized protocols for key experiments used to evaluate the effects of LBN.

Human Trabecular Meshwork Cell (HTMC) Culture

-

Isolation: Primary HTMCs are typically isolated from non-glaucomatous human donor corneoscleral rims obtained from eye banks. The TM tissue is carefully dissected under a microscope, cut into small explants, and placed in culture dishes.

-

Culture Media: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with low glucose, supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (e.g., penicillin/streptomycin). For older donor eyes, 20% FBS may be used to stimulate growth.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂. Cells migrate from the explants over 1-2 weeks.

-

Characterization: Cultured cells are characterized by their morphology and dexamethasone-induced expression of myocilin.

Western Blotting for Protein Expression (e.g., MLC-2 Phosphorylation)

-

Cell Treatment: Confluent HTMCs are serum-starved for 24 hours. Cells are pre-treated with LBN (e.g., 10-60 µM for 1 hour) or vehicle control. Contractility is then induced with an agent like Endothelin-1 (100 nM for 5 minutes).

-

Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and incubated with primary antibodies (e.g., anti-phospho-MLC-2, anti-total-MLC-2, anti-β-actin) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody. Bands are visualized using a chemiluminescent substrate and an imaging system. Band intensities are quantified and normalized to a loading control.

cGMP Enzyme-Linked Immunosorbent Assay (ELISA)

-

Cell Treatment: HTMCs are treated with various concentrations of LBN, latanoprost, or control vehicles for a specified time (e.g., 30 minutes).

-

Lysis: Cells are lysed according to the manufacturer's protocol for the specific cGMP ELISA kit.

-

Assay: Cell lysates are assayed for cGMP concentration using a competitive enzyme immunoassay kit.

-

Analysis: Absorbance is read on a plate reader, and cGMP concentrations are calculated based on a standard curve. Data are typically normalized to total protein content.

Summary and Conclusion

Latanoprostene bunod represents a significant advancement in glaucoma therapy due to its dual-action mechanism that addresses both primary aqueous humor outflow pathways.

-

The latanoprost acid moiety induces ECM remodeling in the ciliary muscle by upregulating MMPs, thereby enhancing uveoscleral outflow.

-

The nitric oxide-donating moiety activates the NO-sGC-cGMP pathway in the trabecular meshwork. This results in cytoskeletal relaxation, altered TM cell morphology, and a direct increase in conventional outflow facility—targeting the principal site of pathology in glaucoma.

This combined approach of ECM remodeling and cellular relaxation provides a robust and comprehensive mechanism for lowering intraocular pressure. The data clearly indicate that the NO-donating component of LBN provides a significant, complementary effect to that of the prostaglandin analog alone, making it a powerful therapeutic option for managing glaucoma. Future research should continue to explore the long-term effects of sustained NO donation on the health and function of the trabecular meshwork.

References

- 1. Real-world impact of latanoprostene bunod ophthalmic solution 0.024% in glaucoma therapy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Nitric Oxide in the Intraocular Pressure Lowering Efficacy of Latanoprostene Bunod: Review of Nonclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Latanoprostene Bunod In Vitro Assay Using Human Trabecular Meshwork Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprostene bunod (LBN) is a nitric oxide (NO)-donating prostaglandin F2α analog designed for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1] Its dual mechanism of action uniquely targets both the uveoscleral and conventional outflow pathways.[2][3][4] Upon administration, LBN is metabolized into latanoprost acid and butanediol mononitrate.[5] Latanoprost acid, a prostaglandin F2α analog, primarily enhances uveoscleral outflow by remodeling the extracellular matrix of the ciliary muscle. The butanediol mononitrate component releases nitric oxide (NO), which relaxes the trabecular meshwork and Schlemm's canal, thereby increasing conventional aqueous humor outflow. This document provides detailed application notes and protocols for in vitro assays to investigate the effects of Latanoprostene Bunod on primary human trabecular meshwork (HTM) cells.

Mechanism of Action in Human Trabecular Meshwork Cells

In HTM cells, the nitric oxide released from Latanoprostene Bunod initiates a signaling cascade that leads to cellular relaxation and increased aqueous humor outflow. NO activates soluble guanylate cyclase (sGC), which in turn increases the intracellular concentration of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the relaxation of the trabecular meshwork, contributing to a reduction in intraocular pressure. This signaling pathway counteracts the contractile effects induced by agents like endothelin-1 (ET-1), a potent vasoconstrictor implicated in glaucoma pathophysiology. LBN has been shown to reduce ET-1-induced phosphorylation of myosin light chain-2 (MLC-2), a key event in cell contraction. Furthermore, LBN treatment leads to a significant reduction in actin stress fibers and focal adhesions, further promoting HTM cell relaxation.

Data Summary

The following tables summarize the quantitative data from in vitro studies on the effects of Latanoprostene Bunod on human trabecular meshwork cells.

Table 1: Effect of Latanoprostene Bunod on cGMP Levels in HTM Cells

| Treatment | Concentration (µM) | cGMP Level (relative to control) | EC50 (µM) |

| Latanoprostene Bunod (LBN) | 1 - 100 | Dose-dependent increase | 1.5 ± 1.3 |

| Latanoprost | 100 | Minimal increase | Not applicable |

| SE 175 (NO donor) | 100 | Significant increase | Not applicable |

Data extracted from a study by Cavet et al. (2015).

Table 2: Effect of Latanoprostene Bunod on Endothelin-1-Induced HTM Cell Contractility

| Assay | Treatment | Concentration (µM) | Effect |

| MLC-2 Phosphorylation | LBN | 10 - 60 | Significant reduction |

| Latanoprost | Not specified | Lesser reduction than LBN | |

| HTMC Monolayer Resistance (ECIS) | LBN | 1 - 45 | Significant reduction of ET-1 induced resistance |

| Latanoprost | Not specified | Lesser reduction than LBN | |

| Actin Stress Fibers & Vinculin Localization | LBN | 30 and 45 | Dramatic reduction |

| Latanoprost | Not specified | No effect |

Data extracted from studies by Cavet et al. (2015).

Table 3: Effect of Latanoprostene Bunod on HTM Cell Permeability

| Assay | Treatment | Concentration (µM) | Effect |

| Nitric Oxide (NO) Production | LBN | 100 | Increased NO production |

| LBN + L-NAME | 100 LBN, 0.5mM L-NAME | Reduced NO production | |

| Trans-endothelial Electrical Resistance (TEER) | LBN | 100 | Decreased TEER |

| Carboxyfluorescein Permeability | LBN | 100 | Increased permeability |

| LBN + L-NAME | 100 LBN, 0.5mM L-NAME | Reduced permeability |

Data extracted from a 2024 study on the effect of Latanoprostene Bunod on the permeability of trabecular meshwork cells.

Signaling and Experimental Workflow Diagrams

Caption: LBN signaling pathway in HTM cells.

Caption: Experimental workflow for LBN in vitro assays.

Experimental Protocols

Human Trabecular Meshwork (HTM) Cell Culture

-

Source: Obtain primary HTM cells from donor eyes.

-

Culture Medium: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin.

-

Incubation: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures. Use cells between passages 3 and 6 for experiments.

cGMP Enzyme-Linked Immunosorbent Assay (ELISA)

-

Cell Seeding: Seed HTM cells in 24-well plates and grow to confluence.

-

Pre-treatment: Pre-treat cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cGMP degradation.

-

Treatment: Treat cells with varying concentrations of Latanoprostene Bunod (e.g., 1-100 µM), Latanoprost, or a vehicle control for a specified duration (e.g., 30 minutes).

-

Lysis: Lyse the cells according to the cGMP ELISA kit manufacturer's instructions.

-

Assay: Perform the cGMP ELISA following the kit protocol.

-

Data Analysis: Measure absorbance at the appropriate wavelength and calculate cGMP concentrations based on a standard curve. Normalize data to protein concentration for each sample.

Western Blotting for Myosin Light Chain-2 (MLC-2) Phosphorylation

-

Cell Treatment: Culture HTM cells to confluence in 6-well plates. Pre-treat with Latanoprostene Bunod (10-60 µM) for 1 hour, followed by stimulation with Endothelin-1 (ET-1) for 5 minutes to induce contractility.

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Incubate with a primary antibody against phosphorylated MLC-2 (p-MLC-2).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control such as GAPDH or β-actin.

Confocal Microscopy for Actin Cytoskeleton and Vinculin Staining

-

Cell Culture and Treatment: Grow HTM cells on glass coverslips. Pre-treat with Latanoprostene Bunod (30 and 45 µM) before inducing contraction with ET-1.

-

Fixation and Permeabilization:

-

Fix cells with 4% paraformaldehyde in PBS.

-

Permeabilize with 0.1% Triton X-100 in PBS.

-

-

Staining:

-

Stain for F-actin using fluorescently-labeled phalloidin.

-

Immunostain for vinculin using a primary antibody followed by a fluorescently-labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

-

Imaging: Mount coverslips on slides and visualize using a confocal microscope.

-

Analysis: Qualitatively assess changes in actin stress fiber formation and the localization of vinculin at focal adhesions.

Electrical Cell-Substrate Impedance Sensing (ECIS) for Cell Monolayer Resistance

-

Cell Seeding: Seed HTM cells on ECIS arrays and allow them to form a confluent monolayer.

-

Baseline Measurement: Monitor the resistance of the cell monolayer until a stable baseline is achieved.

-

Treatment: Induce contractility with ET-1 and co-treat with various concentrations of Latanoprostene Bunod (1-45 µM).

-

Data Acquisition: Continuously measure the electrical resistance of the monolayer over time.

-

Analysis: Analyze the change in resistance as an indicator of cell contractility and barrier function. A decrease in resistance suggests cell relaxation and/or a more permeable monolayer.

Permeability Assays (TEER and Carboxyfluorescein)

-

Cell Culture: Grow HTM cells to confluence on permeable supports (e.g., Transwell inserts).

-

Trans-endothelial Electrical Resistance (TEER):

-

Measure the baseline TEER across the cell monolayer using a voltohmmeter.

-

Treat cells with 100 µM Latanoprostene Bunod.

-

Measure TEER at various time points post-treatment. A decrease in TEER indicates increased permeability.

-

-

Carboxyfluorescein Permeability:

-

After treatment with 100 µM Latanoprostene Bunod, add carboxyfluorescein to the apical chamber of the permeable support.

-

At specified time intervals, collect samples from the basolateral chamber.

-

Measure the fluorescence of the samples to determine the amount of carboxyfluorescein that has passed through the cell monolayer. An increase in fluorescence indicates increased permeability.

-

References

- 1. Critical evaluation of latanoprostene bunod in the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Latanoprostene bunod: the first nitric oxide-donating antiglaucoma medication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. drugs.com [drugs.com]

- 5. Real-world impact of latanoprostene bunod ophthalmic solution 0.024% in glaucoma therapy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Evaluating Latanoprostene Bunod Efficacy in Preclinical Animal Models

Introduction

Latanoprostene bunod (LBN) is a novel intraocular pressure (IOP)-lowering agent approved for patients with open-angle glaucoma or ocular hypertension.[1][2][3] It is a single-entity, nitric oxide (NO)-donating prostaglandin F2α analog.[4][5] Upon topical administration, LBN is rapidly metabolized by corneal esterases into two active moieties: latanoprost acid and butanediol mononitrate. This unique composition results in a dual mechanism of action to reduce IOP. Latanoprost acid, a prostaglandin F2α analog, increases aqueous humor outflow through the uveoscleral pathway, while the butanediol mononitrate releases NO, which enhances outflow through the trabecular meshwork and Schlemm's canal.

Preclinical evaluation in relevant animal models is a critical step in characterizing the efficacy and mechanism of action of such novel ophthalmic drugs. These notes provide an overview of the common animal models, key efficacy data, and detailed experimental protocols used to test the IOP-lowering effects of Latanoprostene Bunod.

Mechanism of Action: A Dual-Pathway Approach

Latanoprostene bunod's efficacy stems from its ability to target both primary aqueous humor outflow pathways.

-

Uveoscleral Outflow Enhancement : The latanoprost acid moiety acts as a selective agonist for the prostaglandin F (FP) receptor. Activation of FP receptors in the ciliary muscle leads to the remodeling of the extracellular matrix, which increases the outflow of aqueous humor through the uveoscleral pathway.

-

Trabecular Meshwork Outflow Enhancement : The butanediol mononitrate component releases nitric oxide (NO). NO activates the soluble guanylate cyclase (sGC) signaling pathway, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent relaxation of the trabecular meshwork and Schlemm's canal. This relaxation reduces resistance and increases aqueous humor outflow through the conventional (trabecular) pathway.

Animal Models for Efficacy Testing

The selection of an appropriate animal model is crucial for translatable preclinical research. While no single model perfectly recapitulates human glaucoma, several species are commonly used to evaluate the IOP-lowering effects of drugs like Latanoprostene Bunod.

-

Non-Human Primates (NHPs) : Ocular hypertensive monkeys are considered a highly translatable model due to the anatomical and physiological similarities of their aqueous humor outflow pathways to humans. They are often used in later-stage preclinical studies.

-

Dogs : Beagles with naturally occurring glaucoma are a valuable model for studying IOP reduction. Studies have shown that Latanoprostene Bunod effectively lowers IOP in both normal and glaucomatous dogs.

-

Rabbits : Rabbits are frequently used in ophthalmic research, particularly in models of transient, saline-induced ocular hypertension (OHT). While some prostaglandin analogs like latanoprost are less effective in rabbits, the NO-donating component of LBN allows it to produce a significant IOP reduction, making it a useful model to dissect the dual mechanism.

-

Cats : Cats with feline congenital glaucoma (FCG) have been used to compare the efficacy of Latanoprostene Bunod to latanoprost.

-

Guinea Pigs : While primarily used in myopia research, guinea pigs have also been used to assess the IOP-lowering effects of Latanoprostene Bunod.

Quantitative Efficacy Data

Preclinical studies have consistently demonstrated the potent IOP-lowering effect of Latanoprostene Bunod across various animal models. The data below summarizes key findings from comparative studies.

Table 1: IOP Reduction with Latanoprostene Bunod in Various Animal Models

| Animal Model | Condition | LBN Concentration | Comparator | Maximal IOP Change (vs. Baseline/Vehicle) | Reference |

|---|---|---|---|---|---|

| Rabbit | Transient Ocular Hypertension | 0.036% | Latanoprost (0.030%) | -13.5 ± 2.0 mmHg (LBN) vs. Not Significant (Latanoprost) | |

| Dog | Glaucoma | 0.036% | Vehicle | Approx. -9.2 mmHg | |

| Non-Human Primate | Ocular Hypertension | 0.030% | Vehicle | Approx. -10 mmHg | |

| Cat | Feline Congenital Glaucoma | 0.024% | Latanoprost (0.005%) | -7.2 mmHg (LBN) vs. -5.5 mmHg (Latanoprost) |

| Beagle Dog | Normotensive | Not Specified | Latanoprost | -3.6 mmHg (LBN) vs. -3.0 mmHg (Latanoprost) | |

Experimental Protocols

Detailed and standardized protocols are essential for reproducible efficacy studies. Below are methodologies for key experiments in the evaluation of Latanoprostene Bunod.

Protocol 1: Induction of Transient Ocular Hypertension in Rabbits

This protocol describes a method to induce a temporary elevation in IOP, creating a model to test the acute effects of hypotensive agents.

Materials:

-

New Zealand White or Dutch Belted rabbits

-

Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

-

Sterile 0.9% saline solution

-

30-gauge needle and 1 mL syringe

-

Tonometer (e.g., Tono-Pen, TonoVet)

Procedure:

-

Baseline IOP: Acclimatize animals and measure baseline IOP in conscious, unrestrained rabbits for 3-5 days to establish a stable diurnal curve.

-

Anesthesia: Instill one drop of topical anesthetic into the conjunctival sac of the eye to be injected.

-

Anterior Chamber Cannulation: Gently restrain the rabbit. Carefully insert a 30-gauge needle, attached to a syringe filled with sterile saline, through the cornea into the anterior chamber.

-

Saline Injection: Inject a small volume of sterile saline to raise the IOP to a target level (e.g., 30-40 mmHg). The exact volume will vary. Monitor IOP with a tonometer immediately after injection to confirm hypertension.

-

Drug Administration: Once OHT is confirmed, topically administer the test article (e.g., 25-50 µL of Latanoprostene Bunod solution) or vehicle.

-

Post-Dose Monitoring: Measure IOP at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) post-treatment to evaluate the onset, magnitude, and duration of the IOP-lowering effect.

Protocol 2: Intraocular Pressure Measurement by Tonometry

This is the primary endpoint for efficacy studies and must be performed consistently.

Materials:

-

Calibrated rebound or applanation tonometer

-

Topical anesthetic (0.5% proparacaine hydrochloride)

-

Gentle restraint method appropriate for the species

Procedure:

-

Animal Handling: Gently restrain the animal to minimize stress, as this can affect IOP. For rabbits, a towel wrap can be effective.

-

Anesthesia: Apply one drop of topical anesthetic to the cornea. Wait 30-60 seconds for it to take effect.

-

Measurement: Hold the eyelids open without applying pressure to the globe.

-

Position the tonometer perpendicular to the central cornea.

-

Obtain a series of 3-5 consecutive readings. The tonometer will typically average these and provide a final IOP value with a statistical confidence indicator.

-

Recording Data: Record the IOP, time of measurement, animal ID, and treated eye. Measurements should be taken at the same times each day to account for diurnal IOP variations.

Protocol 3: Aqueous Humor Outflow Facility Measurement in Non-Human Primates (Conceptual Overview)

Measuring outflow facility provides direct insight into the drug's mechanism of action. This is a specialized procedure typically performed on anesthetized monkeys.

Methods:

-

Fluorophotometry: This noninvasive method measures the rate at which a topically applied fluorescent dye (e.g., fluorescein) disappears from the anterior chamber.

-

A baseline measurement of aqueous flow is established.

-

After treatment with Latanoprostene Bunod, the measurement is repeated.

-

An increased rate of fluorescein clearance, when coupled with IOP data, indicates an increase in total aqueous outflow.

-

-

Tonography: This method involves applying a constant pressure to the cornea with a specialized tonometer for a set period (e.g., 4 minutes). The resulting change in IOP is used to calculate the resistance to aqueous outflow. A greater decrease in IOP during the procedure suggests a higher (improved) outflow facility.

Generalized Procedure:

-

Animals are anesthetized.

-

Baseline outflow facility is measured using fluorophotometry or tonography.

-

Animals undergo a treatment period with Latanoprostene Bunod or vehicle.

-

Post-treatment outflow facility is measured and compared to baseline and vehicle-treated controls.

-

The data helps confirm whether the observed IOP reduction is due to an increase in aqueous humor outflow, consistent with LBN's proposed mechanism.

References

- 1. Latanoprostene Bunod Ophthalmic Solution 0.024%: A Review in Open-Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Latanoprostene bunod - Wikipedia [en.wikipedia.org]

- 3. Latanoprostene Bunod Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]

- 4. Latanoprostene bunod ophthalmic solution 0.024% for IOP lowering in glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the Effect of Latanoprostene Bunod Ophthalmic Solution, 0.024% in Lowering Intraocular Pressure over 24 h in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Latanoprostene Bunod and its Metabolites in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprostene bunod (LBN) is a novel nitric oxide (NO)-donating prostaglandin F2α analog used in the treatment of open-angle glaucoma and ocular hypertension. Following topical administration, LBN is rapidly metabolized into two key active moieties: latanoprost acid and butanediol mononitrate. Latanoprost acid is a prostaglandin analog that primarily increases uveoscleral outflow of aqueous humor, while butanediol mononitrate is further metabolized to 1,4-butanediol and nitric oxide, which enhances trabecular meshwork outflow.[1][2] Given the rapid metabolism and low systemic concentrations, highly sensitive and specific analytical methods are required for the pharmacokinetic assessment of LBN and its metabolites in plasma.

This document provides detailed application notes and protocols for the quantification of latanoprostene bunod, latanoprost acid, and butanediol mononitrate in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a preferred method for such analyses.[3]

Metabolic Pathway of Latanoprostene Bunod

Latanoprostene bunod undergoes rapid hydrolysis in the eye, catalyzed by esterases, to form latanoprost acid and butanediol mononitrate. Butanediol mononitrate is then further metabolized to release nitric oxide and 1,4-butanediol.[1] Latanoprost acid is systemically metabolized in the liver via fatty acid β-oxidation.[2]

Metabolic pathway of Latanoprostene Bunod.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the LC-MS/MS-based analysis of latanoprostene bunod and its primary metabolites in human plasma, based on validated methods.

Table 1: Calibration Curve Ranges and Limits of Quantification

| Analyte | Calibration Curve Range (in plasma) | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) |

| Latanoprostene Bunod | 10 pg/mL - 10,000 pg/mL | 10 pg/mL | 10,000 pg/mL |

| Latanoprost Acid | 30 pg/mL - 10,000 pg/mL | 30 pg/mL | 10,000 pg/mL |

| Butanediol Mononitrate | 0.2 ng/mL - 50 ng/mL | 0.2 ng/mL (200 pg/mL) | 50 ng/mL |

Data sourced from FDA documentation on validated analytical methods for Latanoprostene Bunod and its metabolites.

Table 2: Pharmacokinetic Parameters in Human Plasma

| Analyte | Cmax (Day 1) | Cmax (Day 28) | Tmax | Plasma Elimination |

| Latanoprostene Bunod | Not Quantifiable | Not Quantifiable | - | - |

| Latanoprost Acid | 59.1 pg/mL | 51.1 pg/mL | ~5 minutes | Rapid, below LLOQ by 15 min |

| Butanediol Mononitrate | Not Quantifiable | Not Quantifiable | - | - |

Following topical ocular administration of Latanoprostene Bunod 0.024% once daily. "Not Quantifiable" indicates that plasma concentrations were below the LLOQ.

Experimental Protocols